Calystegine N1

Descripción general

Descripción

Calystegine N1 is a polyhydroxylated nortropane alkaloid found in various solanaceous plants, such as potatoes and aubergines . This compound is known for its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders and its role as a pharmacological chaperone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Calystegine N1 involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Nortropane Skeleton: The initial step involves the construction of the nortropane skeleton through a series of cyclization reactions.

Purification: The final product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification. The extraction process includes:

Plant Material Collection: Harvesting solanaceous plants known to contain this compound.

Extraction: Using solvents to extract the alkaloids from the plant material.

Purification: Employing chromatographic methods to isolate and purify this compound from other plant constituents.

Análisis De Reacciones Químicas

Types of Reactions: Calystegine N1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Aplicaciones Científicas De Investigación

Introduction to Calystegine N1

This compound is a member of the calystegine family, which consists of naturally occurring nortropane alkaloids. These compounds have garnered significant attention due to their diverse biological activities, particularly as glycosidase inhibitors. This article focuses on the applications of this compound, highlighting its potential in various scientific fields, including pharmacology, biochemistry, and medicine.

Glycosidase Inhibition

One of the primary applications of this compound is its role as a glycosidase inhibitor. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibition of these enzymes can have therapeutic implications:

- Diabetes Management : this compound has been shown to inhibit glucosidases, which may help manage blood sugar levels in diabetic patients by slowing carbohydrate absorption in the intestine .

- Cancer Treatment : The compound's ability to modulate glycosidase activity can impact cancer cell metabolism and proliferation, suggesting potential applications in oncology .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases:

- Oxidative Stress Reduction : Studies have demonstrated that this compound can reduce oxidative stress in human adipose-derived stem cells (HuASCs), potentially protecting neurons from damage associated with conditions like Alzheimer's disease .

- Inflammation Modulation : The compound has been observed to regulate inflammatory pathways, which are often implicated in neurodegeneration .

Metabolic Disorders

This compound's effects on metabolic pathways suggest applications in treating metabolic disorders:

- Hyperglycemia : In experimental models, this compound has been shown to enhance cellular survival under hyperglycemic conditions by restoring the PI3K/AKT/mTOR signaling pathway, which is crucial for cellular metabolism and survival .

- Adipose Tissue Function : The compound's ability to improve metabolic activity in adipose tissue cells highlights its potential role in obesity management and metabolic syndrome treatment .

Case Study 1: Glycosidase Inhibition in Diabetes

A study investigated the effects of this compound on porcine kidney trehalase, demonstrating that it inhibits this enzyme noncompetitively. This finding suggests that this compound could be developed into a therapeutic agent for managing diabetes by regulating carbohydrate metabolism .

Case Study 2: Neuroprotection Against Oxidative Stress

In a controlled laboratory setting, HuASCs treated with this compound exhibited significantly reduced markers of oxidative stress when exposed to high glucose levels. This study supports the hypothesis that this compound may protect against neurodegenerative processes linked to diabetes and aging .

Mecanismo De Acción

Calystegine N1 exerts its effects primarily through the inhibition of glycosidases, enzymes involved in carbohydrate metabolism . By inhibiting these enzymes, this compound can modulate various metabolic pathways, leading to reduced glucose levels and improved insulin sensitivity. The compound also interacts with molecular targets such as GLUT4 and IRS, enhancing glucose uptake and insulin signaling .

Comparación Con Compuestos Similares

Calystegine N1 is structurally similar to other calystegines, such as Calystegine B2 and Calystegine B4 . it is unique due to its specific hydroxylation pattern and its potent glycosidase inhibitory activity. Similar compounds include:

Calystegine B2: Known for its glycosidase inhibitory properties but differs in its hydroxylation pattern.

Calystegine B4: Another glycosidase inhibitor with a distinct structure and biological activity.

Calystegine A3: Exhibits glycosidase inhibition but with different potency and specificity.

Actividad Biológica

Calystegine N1 is a polyhydroxylated nortropane alkaloid primarily derived from certain plant species, notably those in the Solanaceae family. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic effects in metabolic disorders and its role as an inhibitor of glycosidases.

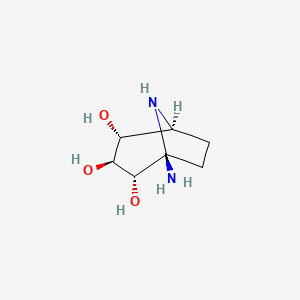

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which allows it to mimic carbohydrate structures. This structural similarity is crucial for its biological activity, particularly in its interaction with enzymes involved in carbohydrate metabolism.

This compound exerts its biological effects mainly through the inhibition of glycosidases, enzymes that play a pivotal role in carbohydrate digestion and metabolism. This inhibition can lead to altered glucose absorption and utilization, making it a candidate for managing conditions like diabetes mellitus.

1. Metabolic Activity Improvement

Recent studies have demonstrated that calystegines, including this compound, significantly improve the metabolic activity of human adipose-derived stromal cells (HuASCs) under hyperglycemic conditions. The compound enhances cell survival and reduces oxidative stress and inflammation, primarily by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cellular growth and metabolism, and its restoration can mitigate the adverse effects of hyperglycemia on stem cells .

2. Antioxidant Properties

This compound exhibits potent antioxidant activity. In vitro assays have shown that extracts rich in calystegines can scavenge free radicals effectively, as demonstrated by DPPH and ABTS assays. The effective concentration (EC50) for DPPH scavenging was reported at 60.83 μg/mL, indicating significant potential for use in oxidative stress-related conditions .

3. Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory properties of this compound. Extracts from plants containing this alkaloid have shown substantial inhibition of edema induced by carrageenan in mice, with inhibition rates reaching up to 58.33% at optimal doses. This suggests that this compound could be beneficial in treating inflammatory conditions .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Metabolic Effects on HuASCs

A study investigating the effects of calystegines on human adipose-derived stromal cells revealed that treatment with this compound significantly improved cell viability under hyperglycemic conditions. The study utilized various concentrations (125-250 μg/mL) and measured outcomes through RT-qPCR and flow cytometry, confirming the protective effects against oxidative stress and inflammation .

Case Study 2: Antioxidant Efficacy

Another research focused on the antioxidant properties of calystegines extracted from Hyoscyamus albus demonstrated their ability to scavenge free radicals effectively. The study provided a comprehensive analysis using multiple antioxidant assays, establishing a strong correlation between calystegine concentration and antioxidant activity .

Propiedades

IUPAC Name |

(1R,2S,3S,4R,5S)-1-amino-8-azabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-7-2-1-3(9-7)4(10)5(11)6(7)12/h3-6,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZOEWOSIUJWIO-PJEQPVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C(C(C1N2)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2([C@@H]([C@H]([C@@H]([C@H]1N2)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177794-03-5 | |

| Record name | Calystegine N1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177794035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.